![molecular formula C7H8NNaO3 B053843 Carbapenam-3-carboxylic acid CAS No. 117858-72-7](/img/structure/B53843.png)
Carbapenam-3-carboxylic acid
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Description
Carbapenam-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H8NNaO3 and its molecular weight is 177.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Lactams - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characteristics
Carbapenam-3-carboxylic acid is synthesized through a series of enzymatic reactions involving carbapenem synthase (CarC), which facilitates stereoinversion and desaturation processes. The compound exists in various stereoisomeric forms, including (3S,5S)- and (3S,5R)-carbapenam-3-carboxylic acids, each exhibiting unique properties and roles in biosynthetic pathways .
Table 1: Structural Variants of this compound
Isomer | Configuration | Biological Activity |
---|---|---|
(3S,5S) | Natural form | Precursor to active carbapenem antibiotics |
(3S,5R) | Epimer | Intermediate in biosynthesis |
(3R,5R) | Synthetic | Lacks antibacterial activity |
Research indicates that this compound derivatives possess significant antibacterial properties. They are effective against a range of Gram-positive and Gram-negative bacteria. The compound's structure allows it to evade certain beta-lactamases, enzymes that typically confer resistance to beta-lactam antibiotics .
Therapeutic Applications
This compound has been explored for various therapeutic applications:
- Antibiotic Development : As a precursor for synthesizing more complex carbapenem antibiotics, it plays a crucial role in developing new agents to combat antibiotic-resistant bacteria.
- Inhibitors of Beta-lactamases : Certain derivatives have shown promise as inhibitors of beta-lactamases, potentially restoring the efficacy of existing beta-lactam antibiotics against resistant strains .
- Veterinary Medicine : The compound has been investigated for use in treating bacterial infections in livestock, enhancing animal health and productivity .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
- A study by Kamei et al. (2000) demonstrated the successful isolation and characterization of new beta-lactams from Serratia sp., identifying their structural relation to this compound .
- Research conducted by McCarthy et al. (2004) emphasized the role of alpha-ketoglutarate in the enzymatic conversion processes involving carbapenam compounds, highlighting its significance in antibiotic biosynthesis .
Table 2: Summary of Key Research Findings
Study Reference | Findings | Implications |
---|---|---|
Kamei et al. | Isolated new beta-lactams related to carbapenams | Potential for novel antibiotic development |
McCarthy et al. | Role of alpha-ketoglutarate in biosynthesis | Insights into enzymatic mechanisms |
Properties
CAS No. |
117858-72-7 |
---|---|
Molecular Formula |
C7H8NNaO3 |
Molecular Weight |
177.13 g/mol |
IUPAC Name |
sodium;(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C7H9NO3.Na/c9-6-3-4-1-2-5(7(10)11)8(4)6;/h4-5H,1-3H2,(H,10,11);/q;+1/p-1/t4-,5-;/m1./s1 |
InChI Key |
QUSUNINJKBHEKM-TYSVMGFPSA-M |
SMILES |
C1CC(N2C1CC2=O)C(=O)[O-].[Na+] |
Isomeric SMILES |
C1C[C@@H](N2[C@H]1CC2=O)C(=O)[O-].[Na+] |
Canonical SMILES |
C1CC(N2C1CC2=O)C(=O)[O-].[Na+] |
Synonyms |
carbapenam-3-carboxylic acid carbapenam-3-carboxylic acid, (2S-trans)-isome |
Origin of Product |
United States |
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